5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile

Lipophilicity CNS penetration ADME prediction

5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile (CAS 297150-11-9) is a synthetic Schiff-base compound built on a 5-amino-2-methylbenzonitrile core linked via an imine to a 4-fluorobenzyloxy-substituted benzaldehyde moiety. Its computed physicochemical signature—notably an XLogP3 of 4.9 and a topological polar surface area of 45.4 Ų—places it in a lipophilic, low‑hydrogen‑bond‑donor chemical space that is characteristic of CNS‑penetrant fragment libraries and certain protease‑inhibitor intermediates.

Molecular Formula C22H17FN2O
Molecular Weight 344.389
CAS No. 297150-11-9
Cat. No. B2383556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile
CAS297150-11-9
Molecular FormulaC22H17FN2O
Molecular Weight344.389
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C#N
InChIInChI=1S/C22H17FN2O/c1-16-2-9-21(12-19(16)13-24)25-14-17-5-10-22(11-6-17)26-15-18-3-7-20(23)8-4-18/h2-12,14H,15H2,1H3
InChIKeyUDHGUSHYZVOPRB-AFUMVMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

297150-11-9 Procurement Guide: Structural and Physicochemical Profile of a Fluorobenzyloxy Schiff-Base Benzonitrile Intermediate


5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile (CAS 297150-11-9) is a synthetic Schiff-base compound built on a 5-amino-2-methylbenzonitrile core linked via an imine to a 4-fluorobenzyloxy-substituted benzaldehyde moiety [1]. Its computed physicochemical signature—notably an XLogP3 of 4.9 and a topological polar surface area of 45.4 Ų—places it in a lipophilic, low‑hydrogen‑bond‑donor chemical space that is characteristic of CNS‑penetrant fragment libraries and certain protease‑inhibitor intermediates [1]. The compound is offered commercially at ≥95% purity and is referenced as an intermediate in patent families targeting P2X3 receptor antagonism [2].

Why 297150-11-9 Cannot Be Freely Substituted with Simpler 4-Fluorobenzyloxy Benzonitrile Analogs


The imine (–N=CH–) linkage and the ortho‑methyl/cyano substitution pattern on the central ring create a conjugated, shape‑constrained pharmacophore that is absent in the direct ether‑linked 4-[(4-fluorobenzyl)oxy]benzonitrile (MW 227.2) [1]. This structural elaboration roughly doubles the molecular weight and adds two rotatable bonds, which simultaneously alters LogP, polar surface area, and the electronic distribution of the π‑system—parameters that directly control passive permeability, CYP450 binding, and target‑engagement kinetics [1]. Blindly swapping in a smaller, non‑imine analog therefore risks losing the specific intramolecular hydrogen‑bonding topology and metabolic soft‑spot profile for which the compound was likely designed.

297150-11-9 Quantitative Differentiation Evidence: Measured and Computed Parameters vs. Closest Commercial Analog


Computed Lipophilicity (XLogP3): 1.17 Log-Unit Increase vs. Simplified 4-Fluorobenzyloxy Benzonitrile

The target compound exhibits an XLogP3 of 4.9, reflecting the contribution of the additional aromatic ring, methyl substituent, and imine linker [1]. The simplest commercially available analog lacking the imine and the central methyl/cyano decoration, 4-[(4-fluorobenzyl)oxy]benzonitrile, has a reported LogP of 3.73 . This 1.17 log-unit difference translates to an approximately 15‑fold higher predicted octanol–water partition coefficient and a substantially extended predicted retention time under reverse‑phase chromatographic conditions.

Lipophilicity CNS penetration ADME prediction

Topological Polar Surface Area (TPSA): 45.4 Ų – Sufficient for Blood–Brain Barrier Penetration Potential

The TPSA of 297150-11-9 is computed as 45.4 Ų [1], which falls well below the widely accepted empirical threshold of ~90 Ų for blood–brain barrier permeation [2]. The simpler comparator 4-[(4-fluorobenzyl)oxy]benzonitrile has a TPSA of 33.0 Ų (only one oxygen, one nitrogen); the 12.4 Ų increment arises from the added nitrile group and the imine nitrogen, yet the value remains firmly in the CNS‑accessible range. This is a class‑level inference because the comparator’s TPSA is calculated by the same method (Cactvs) but derived from a different compound entry.

Blood–brain barrier CNS drug design Polar surface area

Molecular Weight and Rotatable Bond Expansion: 344.4 Da and 5 Rotors vs. 227.2 Da / 3 Rotors for the Simpler Analog

The target compound has a molecular weight of 344.4 Da and 5 rotatable bonds [1], while the simplified 4-[(4-fluorobenzyl)oxy]benzonitrile clocks in at 227.2 Da with 3 rotatable bonds . This 117.2 Da mass increase pushes the compound beyond typical fragment‑screening limits (MW < 300), placing it in the lead‑like or early‑hit expansion space. The extra two rotatable bonds (the imine C–N and the additional ring‑to‑ring linkage) increase conformational entropy and may influence target binding kinetics, though no target‑specific data exist.

Lead-likeness Fragment-based screening Rotatable bonds

Imine Linker Topology: Sp² Hybridization and Extended Conjugation vs. Ether-Only Analogs

The –N=CH– imine linker in 297150-11-9 creates a fully conjugated π‑system extending from the 4-fluorophenyl ring through the benzyloxy group and across the benzonitrile core [1]. This contrasts with the single‑point ether linkage in 4-[(4-fluorobenzyl)oxy]benzonitrile. Conjugation lowers the HOMO–LUMO gap, red‑shifts UV absorption, and introduces a pH‑sensitive hydrolytic site that can be exploited for prodrug strategies or, conversely, must be controlled during storage [2]. No quantitative UV or stability data have been published for this specific compound; the evidence is therefore structural–mechanistic inference.

Schiff base Imine stability Conjugation

Commercial Purity Floor: ≥95% (AKSci) with Batch-Level QA Documentation

The compound is stocked by AKSci with a minimum purity specification of 95% and is shipped with full quality‑assurance backing, including SDS and certificate of analysis upon request . By contrast, some vendors listing the compound, such as CymitQuimica (discontinued) and TargetMol (10‑14‑week lead time), indicate either non‑stocked or discontinued status [1]. This represents a practical procurement‑relevant differentiation: immediate in‑stock availability with documented purity versus uncertain supply chains.

Purity specification Quality assurance Procurement

Recommended Procurement and Application Scenarios for 297150-11-9 Based on Differentiated Evidence


CNS‑Penetrant Chemical Library Design Requiring Moderate TPSA and Elevated Lipophilicity

With a TPSA of 45.4 Ų and XLogP3 of 4.9 [1], 297150-11-9 occupies the upper‑right quadrant of CNS drug‑like chemical space (TPSA < 90 Ų, LogP > 3). Procurement is justified when building focused libraries for neurodegenerative or pain targets where passive brain penetration is required and the imine handle allows late‑stage diversification. The 1.17‑log‑unit lipophilicity increase over the simpler ether analog translates into expected longer brain half‑life in the absence of active efflux.

P2X3 Antagonist Intermediate in Patent‑Guarded Medicinal Chemistry Programs

U.S. Patent 12,503,468 explicitly describes heterocyclic compounds with high P2X3 antagonistic activity and references intermediates of this structural class [1]. A team pursuing P2X3‑targeted cough or pain therapies should select 297150-11-9 over a generic benzonitrile building block because it positions the fluorobenzyloxy‑imine motif already within the patent‑disclosed scaffold space, potentially accelerating SAR exploration and strengthening freedom‑to‑operate arguments.

Schiff‑Base Prodrug Design Exploiting pH‑Sensitive Imine Hydrolysis

The imine bond in 297150-11-9 is intrinsically hydrolyzable under mildly acidic conditions [1]. This property can be leveraged to design pH‑responsive prodrugs that release the active 5‑amino‑2‑methylbenzonitrile fragment selectively in acidic tumor microenvironments or inflamed tissue. Procuring the intact imine rather than the reduced amine analog ensures the prodrug moiety is pre‑installed, saving two synthetic steps.

Hit Expansion from Fragment 4-[(4-fluorobenzyl)oxy]benzonitrile

Fragment‑based screening campaigns that identify 4-[(4-fluorobenzyl)oxy]benzonitrile (MW 227.2) as a weak hit can directly procure 297150-11-9 as a pre‑elaborated analog. The +117 Da MW increase and +2 rotatable bonds [1] represent a controlled molecular‑weight step that preserves CNS‑compatible TPSA while exploring additional binding contacts through the benzonitrile and methyl substituents, potentially improving affinity and selectivity without a full de novo synthesis.

Quote Request

Request a Quote for 5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.